molecular formula C8H13NS B6237522 4-(but-3-yn-2-yl)thiomorpholine CAS No. 2613383-21-2

4-(but-3-yn-2-yl)thiomorpholine

Cat. No.: B6237522
CAS No.: 2613383-21-2
M. Wt: 155.3
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(but-3-yn-2-yl)thiomorpholine typically involves the reaction of thiomorpholine with an appropriate alkyne derivative. One common method is the alkylation of thiomorpholine with 3-butyne-2-ol in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and safety in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-(but-3-yn-2-yl)thiomorpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(but-3-yn-2-yl)thiomorpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(but-3-yn-2-yl)thiomorpholine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The alkyne group can participate in click chemistry reactions, forming stable triazole linkages with azides, which is useful in bioconjugation and drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(but-3-yn-2-yl)thiomorpholine is unique due to the presence of both a thiomorpholine ring and an alkyne group. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications .

Properties

CAS No.

2613383-21-2

Molecular Formula

C8H13NS

Molecular Weight

155.3

Purity

95

Origin of Product

United States

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